![molecular formula C19H19N3O4S B1224295 ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B1224295.png)
ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate
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Overview
Description
LSM-28559 is a pyridopyrimidine.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate plays a crucial role in the synthesis of diverse heterocyclic compounds. Studies have shown its effectiveness in synthesizing various pyrimidine derivatives, which are key intermediates in the development of complex heterocyclic systems. These compounds have applications in pharmaceuticals, agriculture, and materials science due to their unique structural and chemical properties (Paronikyan et al., 2016); (Ahmed, 2003).
Development of Antimicrobial Agents
Research has demonstrated the potential of this compound in the development of antimicrobial agents. Synthesized pyridothienopyrimidinones have shown promising antistaphylococcal activity, which is significant for creating new antibiotics and treatments for bacterial infections (Kostenko et al., 2008).
Role in Bioactive Molecule Synthesis
This compound serves as a key precursor in synthesizing bioactive molecules. These molecules have potential therapeutic applications, including antimalarial and cytotoxic activities, which are critical in the pharmaceutical industry (Charris et al., 2000).
properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 1-(2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-2-26-19(25)12-6-9-21(10-7-12)18(24)14-11-13-16(27-14)20-15-5-3-4-8-22(15)17(13)23/h3-5,8,11-12H,2,6-7,9-10H2,1H3 |
InChI Key |
CCLUIZVVCMQXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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